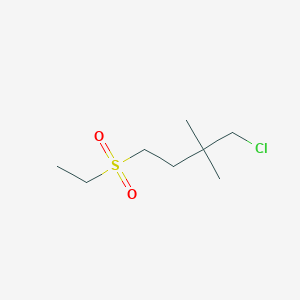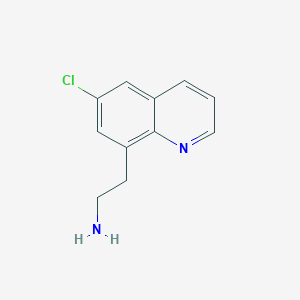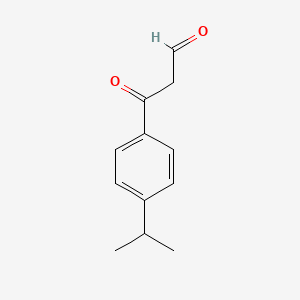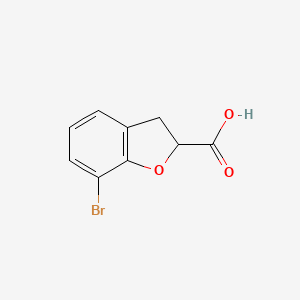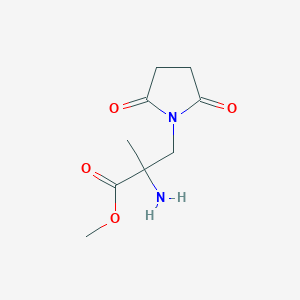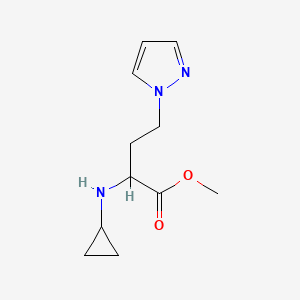
Methyl 2-(cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a cyclopropylamino group and a pyrazolyl moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoate typically involves the reaction of cyclopropylamine with a suitable ester precursor. The process may include steps such as:
Formation of the ester: This can be achieved by reacting a suitable acid with methanol in the presence of a catalyst.
Amination: The ester is then reacted with cyclopropylamine under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 2-(cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
Methyl 2-(cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which Methyl 2-(cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl 2-(cyclopropylamino)-4-(1h-imidazol-1-yl)butanoate
- Methyl 2-(cyclopropylamino)-4-(1h-triazol-1-yl)butanoate
Uniqueness
Methyl 2-(cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazolyl moiety, in particular, differentiates it from similar compounds and contributes to its versatility in various applications.
特性
分子式 |
C11H17N3O2 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
methyl 2-(cyclopropylamino)-4-pyrazol-1-ylbutanoate |
InChI |
InChI=1S/C11H17N3O2/c1-16-11(15)10(13-9-3-4-9)5-8-14-7-2-6-12-14/h2,6-7,9-10,13H,3-5,8H2,1H3 |
InChIキー |
MWPFCTBRAJUQNK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CCN1C=CC=N1)NC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


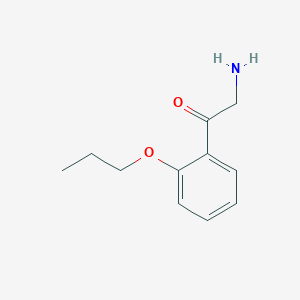


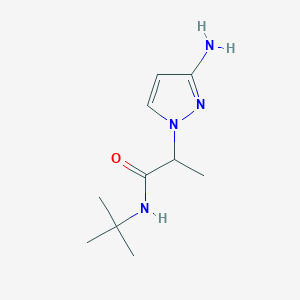
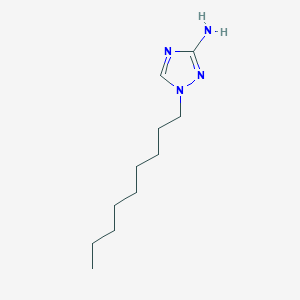

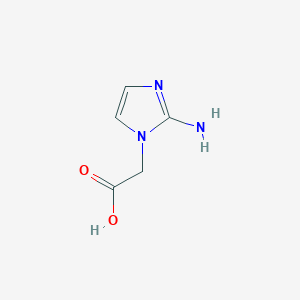
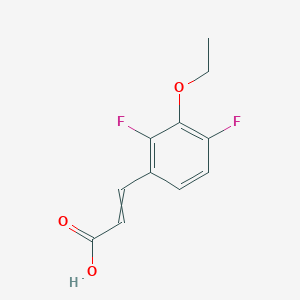
![Benzyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13641428.png)
